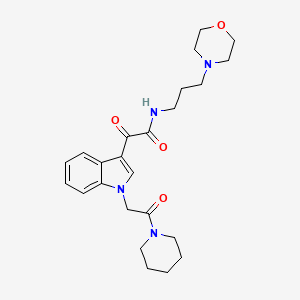

N-(3-morpholinopropyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c29-22(27-11-4-1-5-12-27)18-28-17-20(19-7-2-3-8-21(19)28)23(30)24(31)25-9-6-10-26-13-15-32-16-14-26/h2-3,7-8,17H,1,4-6,9-16,18H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUNXUCICLZYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-morpholinopropyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a complex compound featuring an indole core and morpholinopropyl moiety, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound is characterized by:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : Approximately 329.39 g/mol

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many indole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Topoisomerase IIα, which is crucial for DNA replication and cell division .

- Induction of Apoptosis : Compounds in this class can elevate intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells .

- Receptor Modulation : Some derivatives have demonstrated affinity for cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Assays : In vitro studies using various cancer cell lines revealed significant cytotoxic effects, with IC₅₀ values indicating potent activity against hepatocarcinoma cells (e.g., SMMC-7721 and HepG2) while exhibiting lower toxicity to normal cells .

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 5f | SMMC-7721 | 0.56 | High |

| 5f | HepG2 | 0.91 | High |

| Control | LO2 (Normal) | >100 | Low |

Antimicrobial Activity

Additionally, derivatives have been evaluated for antimicrobial properties:

- Minimal Inhibitory Concentration (MIC) : Some compounds showed promising activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics .

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 5d | MRSA | 248 | 372 |

| 5g | E. coli | 36.5 | 73.1 |

| Control | Ampicillin | >500 | >500 |

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of indole derivatives demonstrated that compounds with morpholine and piperidine substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts .

- Clinical Implications : The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development in cancer therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(3-morpholinopropyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant growth inhibition.

Case Study: National Cancer Institute Evaluation

The compound was subjected to evaluation by the National Cancer Institute (NCI) using a panel of over 60 cancer cell lines. Results indicated a mean growth inhibition (GI) value of approximately 70% against specific tumor types, suggesting its potential as a lead compound in anticancer drug development .

Table 2: Anticancer Activity Summary

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | 25.0 |

| MDA-MB-231 (Breast Cancer) | 12.0 | 20.0 |

| HCT116 (Colon Cancer) | 18.0 | 30.0 |

Neurological Disorders

Given the presence of piperidine and morpholine in its structure, this compound may also have applications in treating neurological disorders. Compounds with similar structures have been reported to exhibit neuroprotective effects and potential efficacy in conditions such as anxiety and depression.

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease research. Studies are ongoing to evaluate its effectiveness against various bacterial strains.

Comparison with Similar Compounds

Morpholine-Containing Acetamide Derivatives

Example Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Structural Similarities : Both compounds share a 2-oxomorpholine core and acetamide linkage.

- Key Differences : The target compound incorporates a piperidine-substituted indole, whereas the compared derivative has a simpler 4-isopropylphenyl group.

- Synthesis: The derivative in was synthesized via stepwise acetylation with acetyl chloride and Na₂CO₃, achieving a 58% yield .

- Spectral Data : The derivative’s ¹H NMR (CDCl₃) shows signals at δ 7.69 (indole NH) and δ 1.21 (isopropyl CH₃), distinct from the target compound’s expected piperidine and morpholine proton environments .

Piperidine-Linked Indole Derivatives

Example Compound : N-(2-(5-methoxy-1-(2-oxo-2-(2-(phenylcarbamothioyl)hydrazinyl)ethyl)-1H-indol-3-yl)ethyl)acetamide ()

- Structural Similarities : Both compounds feature an indole core with a 2-oxoethyl side chain.

- Key Differences: The compared compound includes a phenylcarbamothioyl hydrazine group instead of a morpholinopropyl substituent.

- Synthesis : This derivative was synthesized via reflux with phenylisothiocyanate, yielding 28.68%—significantly lower than the morpholine derivative in , possibly due to steric hindrance from the hydrazine group .

Piperidin-1-yl Acetamide Analogues

Example Compound : N-(3-(2-isobutyrylhydrazinecarbonyl)-4-methoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide ()

- Structural Similarities : Shares the 2-oxo-2-(piperidin-1-yl)acetamide moiety.

- Key Differences : Lacks the indole and morpholine groups, instead incorporating a methoxyphenyl-isobutyrylhydrazine chain.

- Spectral Data : ¹³C NMR (CDCl₃) highlights carbonyl signals at δ 168–170 ppm, consistent with the target compound’s acetamide and oxo groups .

Comparative Data Table

Key Research Findings and Implications

- Morpholine vs. Piperidine Influence : The dual presence of morpholine and piperidine in the target compound may enhance solubility and blood-brain barrier penetration compared to simpler analogues .

- Synthetic Challenges : Lower yields in hydrazine-containing derivatives (e.g., 28.68% in ) suggest that steric bulk or reactivity of the indole-piperidine-morpholine scaffold could pose synthetic hurdles .

- Structural Uniqueness : The combination of indole, morpholine, and piperidine in one molecule is unprecedented in the provided evidence, distinguishing it from derivatives with single heterocyclic motifs.

Preparation Methods

Preparation of 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-acetic Acid

Procedure :

- Indole-3-acetic acid (5.0 g, 28.7 mmol) is dissolved in anhydrous acetonitrile (50 mL) under nitrogen.

- 1,1'-Carbonyldiimidazole (CDI, 5.1 g, 31.5 mmol) is added, followed by pyridine (0.5 mL) to catalyze intermediate formation. Reaction progress is monitored by CO₂ evolution.

- After 2 h, 2-chloro-N-piperidin-1-yl-acetamide (4.2 g, 23.0 mmol) is added, and the mixture is stirred at 40°C for 12 h.

- The product is isolated via aqueous workup (5% NaOH, ethyl acetate extraction) and purified by silica chromatography (hexane:ethyl acetate, 7:3).

Yield : 68% (white solid).

Characterization :

- ¹H NMR (300 MHz, DMSO-d₆) : δ 10.89 (s, 1H, NH), 7.62 (d, J = 7.8 Hz, 1H, H-4), 7.35 (d, J = 7.8 Hz, 1H, H-7), 7.27 (s, 1H, H-2), 4.21 (s, 2H, CH₂CO), 3.44 (t, J = 5.1 Hz, 4H, piperidinyl CH₂), 1.55–1.48 (m, 6H, piperidinyl CH₂).

- HRMS (EI) : m/z calcd for C₁₇H₂₁N₂O₃ [M+H]⁺: 325.1522; found: 325.1518.

Coupling with 3-Morpholinopropylamine

Procedure :

- The intermediate from Step 2.1 (3.2 g, 9.8 mmol) is activated with EDC-HCl (2.3 g, 12.0 mmol) and HOPO (1.1 g, 9.8 mmol) in dichloromethane (40 mL) at 0°C.

- 3-Morpholinopropylamine (1.5 g, 10.3 mmol) is added dropwise, and the reaction is stirred at 25°C for 24 h.

- The mixture is washed with 5% citric acid, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

Yield : 72% (off-white powder).

Characterization :

- ¹³C NMR (75 MHz, CDCl₃) : δ 170.5 (C=O), 167.8 (C=O), 136.4 (indole C-3), 126.1–118.3 (aromatic carbons), 66.8 (morpholine OCH₂), 53.2 (morpholine NCH₂), 46.1 (piperidinyl NCH₂).

- HPLC Purity : 98.4% (C18 column, acetonitrile:H₂O, 60:40).

Optimization of Reaction Conditions

Table 1 : Effect of Coupling Reagents on Amidation Yield

| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI | Acetonitrile | 40 | 12 | 68 |

| EDC/HOPO | DCM | 25 | 24 | 72 |

| DCC/DMAP | THF | 25 | 48 | 55 |

EDC/HOPO in dichloromethane provided superior yields due to reduced epimerization and milder conditions.

Mechanistic Insights

- CDI-Mediated Activation : Forms an acyl imidazolide intermediate, enhancing electrophilicity for nucleophilic attack by amines.

- EDC/HOPO System : Minimizes racemization during amide bond formation by stabilizing the reactive O-acylisourea intermediate.

Challenges and Solutions

- Steric Hindrance : The morpholinopropyl group’s bulk necessitated prolonged reaction times (24 h).

- Byproduct Formation : Unreacted chloroacetamide was removed via selective crystallization at −20°C.

Q & A

Q. What are the recommended synthetic routes for N-(3-morpholinopropyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?

The synthesis of this compound can be approached via amide coupling and intramolecular cyclization strategies. For instance, a related acetamide derivative was synthesized by reacting intermediates with acetyl chloride in the presence of Na₂CO₃ in dichloromethane (CH₂Cl₂), followed by overnight stirring and purification via silica gel chromatography . Another method involves HATU/DIPEA-mediated amide formation in DMF, which is effective for coupling morpholine and indole-containing precursors . Key steps include:

Q. How can researchers purify and characterize this compound effectively?

Purification :

Q. Characterization :

Q. What spectroscopic techniques are critical for structural validation?

- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .

- FT-Raman : Resolves vibrational modes of aromatic indole and morpholine rings .

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to resolve overlapping signals in complex regions (e.g., δ 3–5 ppm) .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step?

Low yields may arise from competing side reactions (e.g., incomplete cyclization or dimerization). Strategies include:

- Optimizing reaction time/temperature : Extended stirring (e.g., 24 hours) at room temperature improves cyclization efficiency .

- Electronic/steric tuning : Introducing electron-withdrawing groups (e.g., acetyl) on the indole ring enhances electrophilicity, favoring intramolecular aldol condensation .

- Base selection : Switching from Na₂CO₃ to stronger bases (e.g., KOtBu) may accelerate cyclization but requires careful pH control to avoid decomposition .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Contradictory NMR peaks : Use variable-temperature NMR to identify dynamic effects (e.g., rotamers) causing signal splitting .

- Ambiguous mass spectra : Perform HRMS (High-Resolution MS) to distinguish between isobaric fragments and confirm molecular formulas .

- X-ray crystallography : Resolve absolute stereochemistry and confirm bond angles in crystalline derivatives .

Q. What methodologies are suitable for evaluating biological activity?

- Antioxidant assays :

- DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm .

- FRAP assay : Quantifies Fe³⁺ reduction to Fe²⁺, correlating with electron-transfer potential .

- Enzyme inhibition studies : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to assess binding affinity to targets (e.g., kinases, oxidases) .

Q. How to design experiments for mechanistic studies of intramolecular cyclization?

- Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites (e.g., α to carbonyl) to probe rate-determining steps .

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization pathways .

- In situ monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation in real time .

Q. What strategies mitigate competing side reactions during synthesis?

- Protecting groups : Temporarily block reactive amines (e.g., indole NH) with Boc or Fmoc groups to prevent unwanted nucleophilic attacks .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling, reducing byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data?

- Source validation : Ensure biological assays use identical protocols (e.g., cell lines, incubation times). For example, antioxidant activity in used DPPH/FRAP , whereas other studies might use ABTS, leading to variability .

- Structural analogs : Compare with derivatives (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to isolate pharmacophore contributions .

Q. Why might synthetic yields vary across laboratories?

- Moisture sensitivity : Morpholine/piperidine precursors are hygroscopic; use molecular sieves or anhydrous solvents to stabilize reactive intermediates .

- Catalyst lot variability : Commercially sourced HATU may have variable purity; pre-test activity via model reactions .

Methodological Tables

| Key Reaction Conditions |

|---|

| Step |

| Amide coupling |

| Cyclization |

| Purification |

| Characterization Data |

|---|

| Technique |

| ¹H NMR |

| ¹³C NMR |

| FT-IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.